3-[[1-(2-Pyrazol-1-ylethyl)piperidin-4-yl]methyl]quinazolin-4-one
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Description
The compound “3-[[1-(2-Pyrazol-1-ylethyl)piperidin-4-yl]methyl]quinazolin-4-one” is a complex organic molecule. It contains a quinazolin-4-one core, which is a type of heterocyclic compound. This core is attached to a piperidine ring, another type of heterocycle, through a methyl group. The piperidine ring is further substituted with a 2-pyrazol-1-ylethyl group .
Synthesis Analysis
The synthesis of such compounds often involves the modulation of the aliphatic chain linking the aromatic moiety to the piperidine ring . The amide substituent and the quinazolin-4-one linker can also be modulated . In some cases, the quinazolin-4-one moiety is replaced with urea-like substructures . The piperidine ring can also be eliminated and the quinazolin-4-one functionalized .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple heterocyclic rings. The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms. The quinazolin-4-one core is a fused ring system containing two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse, depending on the specific functional groups present in the molecule. For instance, the piperidine ring could undergo reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination .Future Directions
properties
IUPAC Name |
3-[[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]methyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c25-19-17-4-1-2-5-18(17)20-15-23(19)14-16-6-10-22(11-7-16)12-13-24-9-3-8-21-24/h1-5,8-9,15-16H,6-7,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUZFZVOXCBAIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=CC=CC=C3C2=O)CCN4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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